alpha,alpha'-(1,4-Phenylenedimethylidyne)bis(2'-hydroxyacetophenone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone): is a complex organic compound with the molecular formula C24H18O4 and a molecular weight of 370.409 g/mol . It is known for its unique structure, which includes two hydroxyacetophenone groups connected by a phenylenedimethylidyne bridge. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) typically involves the condensation of 2-hydroxyacetophenone with terephthalaldehyde under specific conditions. The reaction is usually carried out in an anhydrous solvent such as methanol, with the presence of molecular sieves to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) involves its interaction with various molecular targets and pathways. The compound’s hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its aromatic structure allows it to participate in π-π interactions, which can affect its binding to proteins and other macromolecules .
Comparison with Similar Compounds
- Alpha,alpha’-bis(2-hydroxyethylthio)-p-xylene
- Alpha,alpha-bis(phenylthio)toluene
- Alpha,alpha’-terephthaloyl-bis(5-chloro-2,4-dimethoxyacetanilide)
Uniqueness: Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) is unique due to its specific structural features, such as the phenylenedimethylidyne bridge and the presence of two hydroxyacetophenone groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
27172-20-9 |
---|---|
Molecular Formula |
C24H18O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-[4-[(E)-3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C24H18O4/c25-21-7-3-1-5-19(21)23(27)15-13-17-9-11-18(12-10-17)14-16-24(28)20-6-2-4-8-22(20)26/h1-16,25-26H/b15-13+,16-14+ |
InChI Key |
GSFRPUAGDBMSNQ-WXUKJITCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.